5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione
Overview
Description
5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiazolidine-2,4-dione moiety enhances its pharmacological properties, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF) as a catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of microwave-assisted reactions can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and scavenge free radicals. Its pharmacological effects are attributed to its ability to interact with specific receptors and enzymes, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar pharmacological properties.
5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: A derivative with enhanced antioxidant activity.
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: A compound with anticonvulsant properties.
Uniqueness
5-((4-Hydroxybenzo[b]thiophen-7-yl)methyl)thiazolidine-2,4-dione is unique due to its specific structural features, which confer distinct biological activities. The presence of the hydroxybenzo[b]thiophene moiety enhances its pharmacological profile, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-[(4-hydroxy-1-benzothiophen-7-yl)methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c14-8-2-1-6(10-7(8)3-4-17-10)5-9-11(15)13-12(16)18-9/h1-4,9,14H,5H2,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYILSMFALMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1CC3C(=O)NC(=O)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180945 | |
Record name | 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213455-13-1 | |
Record name | 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213455-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Hydroxybenzo[b]thien-7-yl)methyl]-2,4-thiazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.